Sodium 3-acetamidobenzene-1-sulfonate

Vue d'ensemble

Description

Sodium 3-acetamidobenzene-1-sulfonate is an organic compound with the molecular formula C8H8NNaO4S and a molecular weight of 237.21 g/mol . It is a sulfonate derivative of acetanilide and is primarily used in research and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-acetamidobenzene-1-sulfonate typically involves the sulfonation of acetanilide. One common method includes the reaction of acetanilide with chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions generally require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where acetanilide is treated with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. This method ensures efficient production with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 3-acetamidobenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products:

Sulfonic Acids: Formed through oxidation.

Amines: Formed through reduction.

Applications De Recherche Scientifique

Preparation Methods

| Method | Description |

|---|---|

| Sulfonation | Reaction of acetanilide with chlorosulfonic acid. |

| Neutralization | Treatment with sodium hydroxide to yield the sodium salt. |

| Industrial Production | Utilizes large-scale reactors with sulfur trioxide or oleum for efficiency. |

Chemistry

Sodium 3-acetamidobenzene-1-sulfonate serves as a reagent in organic synthesis and as an intermediate in dye production. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various derivatives useful in synthetic pathways .

Biology

In biochemical assays, this compound acts as a stabilizing agent for enzymes and proteins. Its buffering capacity makes it suitable for maintaining pH levels in cell cultures, particularly within the range of 6-8.5 .

Medicine

Research has indicated potential uses in drug development, particularly as a pharmaceutical intermediate. Its derivatives have shown promise in inhibiting certain enzymes related to cancer and microbial infections . For instance, studies on benzenesulfonamide derivatives have demonstrated significant enzyme inhibition, highlighting the therapeutic potential of compounds related to this compound .

Industry

This compound is utilized in the manufacture of specialty chemicals and plays a role in various industrial processes, including textile production and water treatment due to its properties as a surfactant and stabilizer .

Case Study 1: Enzyme Stabilization

A study highlighted the use of this compound in stabilizing enzymes during biochemical assays. The compound was found to enhance enzyme activity under specific conditions, demonstrating its utility in biochemical research settings .

Case Study 2: Antimicrobial Activity

Research on benzenesulfonamide derivatives revealed that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens. The mechanism involved inhibition of carbonic anhydrase enzymes, which are crucial for microbial survival .

Mécanisme D'action

The mechanism of action of sodium 3-acetamidobenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby altering their activity and stability . The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparaison Avec Des Composés Similaires

- Sodium 4-acetamidobenzene-1-sulfonate

- Sodium 2-acetamidobenzene-1-sulfonate

- Sodium benzenesulfonate

Comparison: Sodium 3-acetamidobenzene-1-sulfonate is unique due to its specific position of the acetamido group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different solubility and stability profiles, making it suitable for specific applications .

Activité Biologique

Sodium 3-acetamidobenzene-1-sulfonate, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antioxidant, antimicrobial, and potential therapeutic applications.

Chemical Structure

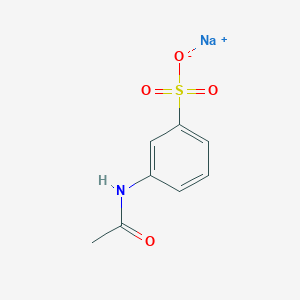

This compound is characterized by the following chemical structure:

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound and related compounds. A series of acetamidosulfonamide derivatives were synthesized and evaluated for their radical scavenging and superoxide dismutase (SOD) activities. Notably, compounds from this series exhibited significant antioxidant activities, with some showing high correlation coefficients in quantitative structure-activity relationship (QSAR) models, indicating their potential as effective antioxidants .

Table 1: Antioxidant Activity of Acetamidosulfonamide Derivatives

| Compound ID | Radical Scavenging Activity (%) | SOD Activity (%) |

|---|---|---|

| Compound 1 | 60 | 50 |

| Compound 2 | 70 | 65 |

| Compound 15 | 85 | 80 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain sulfonamide compounds effectively intercalated into calf thymus DNA, disrupting DNA replication and exhibiting potent antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 9d | Staphylococcus aureus | 0.22 mmol/L |

| Compound WXL-2 | Pseudomonas aeruginosa | 0.15 mmol/L |

Case Studies

- Antioxidant Properties : A study synthesized a series of acetamidosulfonamide derivatives and evaluated their antioxidant activities using various assays. The results showed that the most potent compound exhibited significant radical scavenging activity and SOD activity, suggesting potential applications in oxidative stress-related conditions .

- Antimicrobial Properties : In another investigation, this compound was tested for its ability to inhibit bacterial growth in vitro. The compound demonstrated significant inhibitory effects against multiple bacterial strains, highlighting its potential use in developing new antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons or hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : Its ability to intercalate into DNA may hinder bacterial replication processes, leading to cell death.

Propriétés

IUPAC Name |

sodium;3-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGVNWQYNNYQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.